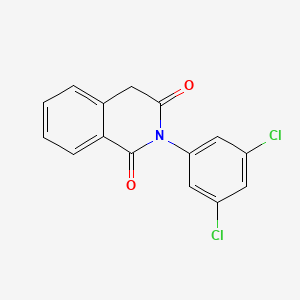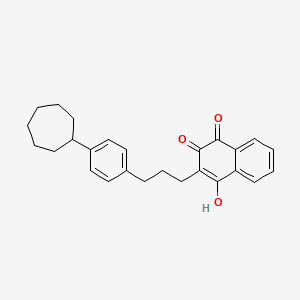
3-(3-(3-Cycloheptylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 113452 involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 3-(4-cycloheptylphenyl)propyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for NSC 113452 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
NSC 113452 undergoes several types of chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form various derivatives.
Reduction: The compound can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Aplicaciones Científicas De Investigación
NSC 113452 has been extensively studied for its antimicrobial properties, particularly against Toxoplasma gondii. In vitro studies have shown that it significantly inhibits the intracellular replication of T. gondii . Additionally, it has been evaluated in murine models of acute toxoplasmosis, where it demonstrated significant protective effects when administered intraperitoneally . The compound has also been studied in combination with other drugs like pyrimethamine and sulfadiazine, showing promising synergistic effects .
Mecanismo De Acción
The mechanism of action of NSC 113452 involves the inhibition of mitochondrial electron transport in Toxoplasma gondii. This disruption leads to a decrease in ATP production, ultimately causing the death of the parasite . The compound targets the mitochondrial respiratory chain, specifically inhibiting the cytochrome bc1 complex .
Comparación Con Compuestos Similares
NSC 113452 is similar to other 2-hydroxy-1,4-naphthoquinones, such as NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone). Both compounds exhibit significant activity against Toxoplasma gondii . NSC 113452 is unique due to its specific alkyl substitution, which may contribute to its distinct pharmacological properties .
List of Similar Compounds
- NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone)
- Atovaquone (another hydroxynaphthoquinone with antiprotozoal activity)
Propiedades
Número CAS |
17089-14-4 |
|---|---|
Fórmula molecular |
C26H28O3 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
3-[3-(4-cycloheptylphenyl)propyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C26H28O3/c27-24-21-11-5-6-12-22(21)25(28)26(29)23(24)13-7-8-18-14-16-20(17-15-18)19-9-3-1-2-4-10-19/h5-6,11-12,14-17,19,27H,1-4,7-10,13H2 |
Clave InChI |
AXNYBYBGUREGTC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2=CC=C(C=C2)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
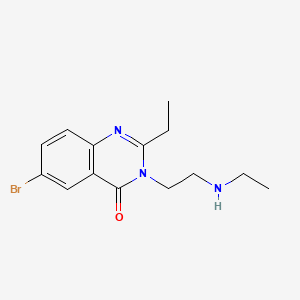
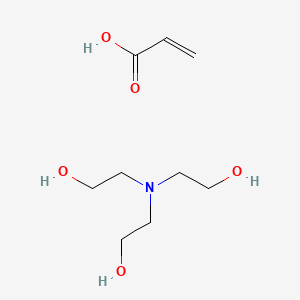
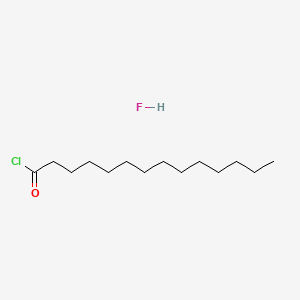

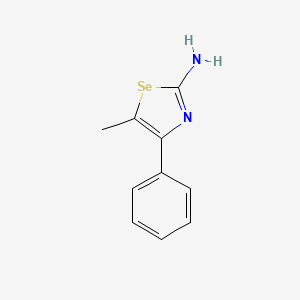
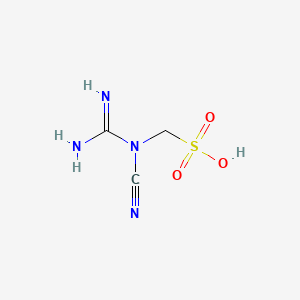
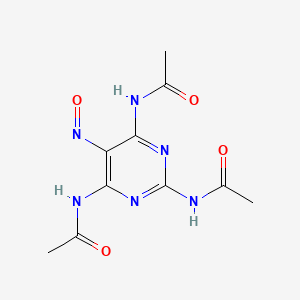
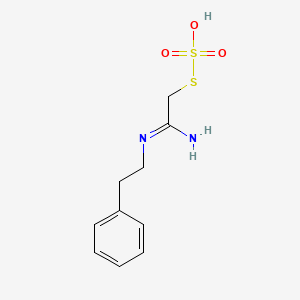
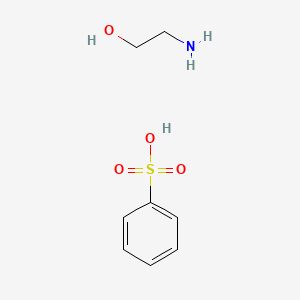
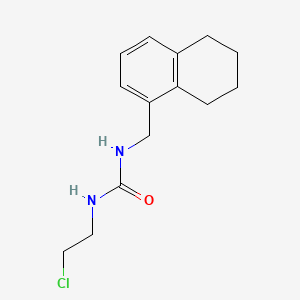
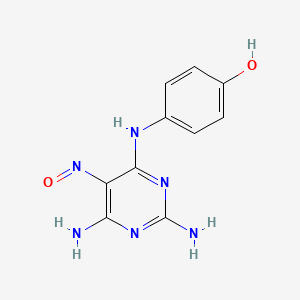
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
